Ractopamine-d6 Ketone Hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Ractopamine-d6 Ketone Hydrochloride is a deuterated analog of Ractopamine, a β-adrenergic agonist. This compound is primarily used in scientific research as an intermediate for the synthesis of labeled Ractopamine . The deuterium labeling allows for more precise tracking and analysis in various experimental settings.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Ractopamine-d6 Ketone Hydrochloride can be synthesized through a microwave-assisted reductive amination protocol. This method involves the reaction of raspberry ketone and octopamine under mild conditions (50°C at 10 bar) using heterogeneous catalysts such as Pt/C and Rh/C . The microwave-assisted process significantly reduces the reaction time from 13 hours to just 3 hours, achieving high conversion and selectivity towards the desired product .

Industrial Production Methods

The industrial production of this compound follows similar synthetic routes but is optimized for large-scale operations. The process involves the use of parahydroxyacetophenone and raspberry ketone as starting materials, which undergo a series of reactions to yield the final product . The production process is designed to be efficient, cost-effective, and scalable for industrial applications.

Analyse Chemischer Reaktionen

Types of Reactions

Ractopamine-d6 Ketone Hydrochloride primarily undergoes reductive amination reactions. This involves the condensation of a carbonyl compound with ammonia or an amine to form an imine, followed by the reduction of the imine to an alkylamine .

Common Reagents and Conditions

Reagents: Raspberry ketone, octopamine, Pt/C, Rh/C

Conditions: Microwave-assisted reactions at 50°C and 10 bar pressure

Major Products

The major product formed from these reactions is this compound, which is used as an intermediate for further synthesis of labeled Ractopamine .

Wissenschaftliche Forschungsanwendungen

Chemical Research Applications

Tracer Studies

Ractopamine-d6 Ketone Hydrochloride serves as a tracer in chemical reactions, facilitating the study of reaction mechanisms and kinetics. Its deuterated nature allows researchers to track the compound's behavior during chemical transformations more accurately.

Synthesis of Labeled Compounds

This compound is crucial for synthesizing labeled ractopamine, which is used in various studies to investigate metabolic pathways and pharmacokinetics. The ability to differentiate between labeled and unlabeled compounds aids in understanding complex biological processes.

Biological Research Applications

Metabolic Studies

In biological research, this compound is employed to track the distribution and breakdown of ractopamine within biological systems. This application is vital for understanding how the compound interacts with different tissues and its overall metabolic fate.

Pharmacokinetic Studies

The compound is utilized in pharmacokinetic studies to analyze the absorption, distribution, metabolism, and excretion of ractopamine. By using the deuterated version, researchers can obtain more precise data regarding the drug's behavior in vivo.

Medical Applications

Cardiac and Muscle Function Studies

Given that ractopamine acts on β-adrenergic receptors, this compound is valuable in studying its effects on cardiac function and muscle metabolism. It helps elucidate mechanisms behind muscle growth stimulation and fat utilization.

Obesity and Muscle Wasting Research

The compound's role as a potential treatment for conditions such as obesity and muscle wasting diseases makes it a subject of interest in medical research. Understanding its physiological effects can lead to better therapeutic strategies.

Industrial Applications

Development of New β-Adrenergic Agonists

this compound is instrumental in the pharmaceutical industry for developing new β-adrenergic agonists. Its unique properties allow researchers to explore modifications that could enhance efficacy or reduce side effects.

Feed Additive Research

In livestock production, the compound's application extends to research on feed additives aimed at improving growth performance and feed efficiency. Understanding how ractopamine influences animal physiology can lead to better management practices in agriculture.

Case Study 1: Swine Performance

A study evaluated the impact of ractopamine on swine growth performance over a 35-day period. Results indicated:

- Average Daily Gain: Increased by 12% in ractopamine-treated groups.

- Carcass Yield: Improved by approximately 5%, with no adverse effects on meat quality post-processing.

Case Study 2: Cattle Handling Techniques

In a controlled trial assessing handling techniques on cattle treated with ractopamine:

- Ractopamine did not adversely affect mobility post-lairage.

- Physiological stress markers remained stable despite prolonged handling times.

Wirkmechanismus

Ractopamine-d6 Ketone Hydrochloride exerts its effects by acting on β-adrenergic receptors. These receptors are part of the adrenergic receptor family, which are G protein-coupled receptors involved in the regulation of various physiological processes. The activation of β-adrenergic receptors leads to increased cyclic AMP (cAMP) levels, which in turn activates protein kinase A (PKA). This cascade of events results in various physiological responses, including increased heart rate, muscle relaxation, and lipolysis .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Ractopamine: The non-deuterated analog used as a feed additive to promote leanness in farm animals.

Clenbuterol: Another β-adrenergic agonist used for similar purposes but with different pharmacokinetic properties.

Salbutamol: A β-adrenergic agonist primarily used as a bronchodilator in the treatment of asthma.

Uniqueness

Ractopamine-d6 Ketone Hydrochloride is unique due to its deuterium labeling, which allows for more precise tracking and analysis in scientific research. This makes it particularly valuable in studies requiring detailed metabolic and pharmacokinetic data .

Biologische Aktivität

Ractopamine-d6 ketone hydrochloride is a deuterium-labeled derivative of ractopamine, a β-adrenergic agonist commonly used as a feed additive in livestock to enhance growth and improve feed efficiency. This article reviews the biological activity of this compound, focusing on its physiological effects, mechanisms of action, and implications for animal health and food safety.

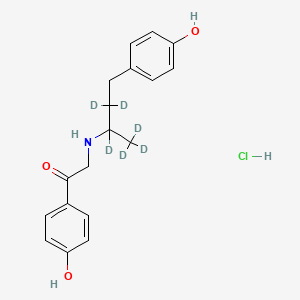

- Molecular Formula : C18H16D6ClNO3

- Molecular Weight : 341.86 g/mol

- Structure : Ractopamine-d6 is characterized by the substitution of hydrogen atoms with deuterium, enhancing its stability and traceability in biological studies.

Ractopamine acts primarily as a β-adrenergic agonist, stimulating β1 and β2 receptors in muscle tissues. This action leads to:

- Increased protein synthesis.

- Enhanced lipolysis, promoting fat utilization over carbohydrate.

- Improved muscle growth and feed conversion efficiency.

Growth Performance in Livestock

Numerous studies have demonstrated that ractopamine significantly improves growth performance in livestock. For instance:

- In pigs, feeding ractopamine at 7.4 mg/kg resulted in increased cutting yields and improved ultimate muscle pH, which are critical for meat quality. The ultimate pH of various muscles was found to be significantly higher in ractopamine-fed pigs compared to controls, indicating better meat preservation characteristics .

- In cattle, ractopamine administration led to enhanced average daily gain (ADG) and feed efficiency (G:F ratio). A study involving 1,509 steers showed no significant differences in live final body weight across varying doses (0, 100, or 200 mg/steer daily), suggesting consistent performance benefits regardless of dosage within the tested range .

Physiological Responses

Ractopamine has been shown to affect various physiological parameters:

- Increased Creatine Kinase (CK) Levels : Elevated CK concentrations were observed in cattle treated with ractopamine, indicating increased muscle metabolism and potential stress responses during handling .

- Muscle Fiber Composition : Research indicated that ractopamine influences muscle fiber types, increasing the cross-sectional area (CSA) of type I fibers, which are associated with endurance and sustained energy release .

Case Study 1: Swine Performance

A study evaluated the effects of ractopamine on swine growth performance over a 35-day feeding period. Results indicated:

- Average daily gain increased by 12% in ractopamine-treated groups.

- Carcass yield improved by approximately 5%, with no adverse effects on meat quality post-processing .

Case Study 2: Cattle Handling Techniques

In a controlled trial assessing handling techniques on cattle treated with ractopamine, it was found that:

- Ractopamine did not adversely affect mobility post-lairage.

- Physiological stress markers remained stable despite prolonged handling times .

Safety and Regulatory Considerations

While ractopamine is approved for use in several countries, concerns regarding residues in meat products have prompted regulatory scrutiny. The deuterium-labeled version (ractopamine-d6) is particularly useful for:

Eigenschaften

IUPAC Name |

2-[[1,1,1,2,3,3-hexadeuterio-4-(4-hydroxyphenyl)butan-2-yl]amino]-1-(4-hydroxyphenyl)ethanone;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NO3.ClH/c1-13(2-3-14-4-8-16(20)9-5-14)19-12-18(22)15-6-10-17(21)11-7-15;/h4-11,13,19-21H,2-3,12H2,1H3;1H/i1D3,2D2,13D; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDAJDAWSDWXQOQ-RUUVDYPYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC1=CC=C(C=C1)O)NCC(=O)C2=CC=C(C=C2)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])(C([2H])([2H])CC1=CC=C(C=C1)O)NCC(=O)C2=CC=C(C=C2)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22ClNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.